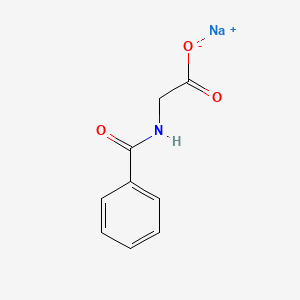

Sodium hippurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Hippurates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

532-94-5 |

|---|---|

Molecular Formula |

C9H9NNaO3 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

sodium;2-benzamidoacetate |

InChI |

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12); |

InChI Key |

DNCFUJWSNCPMHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na] |

Other CAS No. |

532-94-5 |

Related CAS |

495-69-2 (Parent) |

sequence |

G |

Synonyms |

ammonium hippurate benzamidoacetic acid benzoylglycine hippurate hippuric acid hippuric acid, (14)C-labeled hippuric acid, monoammonium salt hippuric acid, monopotassium salt hippuric acid, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Sodium Hippurate Hydrolysis Test: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the sodium hippurate hydrolysis test, a critical biochemical assay in microbiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles, methodologies, and applications of this test, grounding technical protocols in established scientific expertise.

The Fundamental Principle: Unmasking Enzymatic Activity

The this compound hydrolysis test is a qualitative procedure that identifies microorganisms capable of producing the enzyme hippuricase (also known as hippurate hydrolase).[1][2][3] This intracellular enzyme catalyzes the hydrolysis of this compound, a conjugate of benzoic acid and glycine, into its constituent components: benzoic acid and glycine.[4][5][6][7] The detection of one or both of these end products forms the basis of the test, signifying a positive result.[4][5][6]

This test is a cornerstone for the presumptive identification of several clinically significant bacteria, including Gardnerella vaginalis, Campylobacter jejuni, Listeria monocytogenes, and Group B streptococci (Streptococcus agalactiae).[1][2][4][6][7] Its utility lies in its ability to differentiate these organisms from other closely related species that lack the hippuricase enzyme.[2][4][7]

The Biochemical Mechanism: A Tale of Two Detection Methods

The hydrolysis of this compound is a straightforward enzymatic reaction. However, the detection of its products has evolved, leading to two primary methodologies: the classic, slower method that detects benzoic acid, and the more rapid, widely used method that identifies glycine.

The Enzymatic Reaction

The core reaction is the enzymatic cleavage of the amide bond in this compound by hippuricase.

Figure 1: Enzymatic hydrolysis of this compound by hippuricase.

Detection of Benzoic Acid: The Ferric Chloride Method

The traditional method for the hippurate test relies on the detection of benzoic acid.[4][5][6] After incubating the test organism in a broth containing this compound, an acidic ferric chloride solution is added.[5][6] If benzoic acid is present, it forms a persistent brown, flocculent precipitate of ferric benzoate.[8][9] This method, while effective, typically requires a longer incubation period of 24 to 48 hours to allow for sufficient bacterial growth and accumulation of benzoic acid.[2][5]

Figure 2: Chemical reaction in the ferric chloride test for benzoic acid.

Detection of Glycine: The Ninhydrin Method

A significant advancement in the hippurate test was the development of a rapid method that detects the other hydrolysis product, glycine.[4][5][6] This method, often completed within two hours, utilizes ninhydrin as the detection reagent.[5][10] Ninhydrin is a powerful oxidizing agent that reacts with the primary amino group of glycine.[1][2][11] This reaction deaminates glycine, and through a series of condensations, produces a deep purple or violet-colored complex known as Ruhemann's purple.[1][5] The intensity of the color change is indicative of a positive result.[4][6]

Figure 3: Reaction of glycine with ninhydrin to produce a colored product.

Methodologies: A Step-by-Step Guide

The choice between the classic and rapid methods often depends on the laboratory's workflow and the urgency of the identification. The rapid ninhydrin method is now more commonly used due to its speed and comparable sensitivity and specificity to the classic method.[5]

Rapid Ninhydrin Method (Tube Test)

This protocol outlines the widely accepted rapid tube test for hippurate hydrolysis.

Materials:

-

Sterile test tubes (12 x 75 mm or similar)

-

This compound solution (1%) or commercially available hippurate disks[3]

-

Sterile distilled water or deionized water

-

Ninhydrin reagent (typically 0.2% solution)[1]

-

Incubator or water bath at 35-37°C

-

Inoculating loop or sterile applicator stick

-

Positive and negative control organisms

Procedure:

-

Preparation: Add 0.2 to 0.4 mL of sterile water or saline to a sterile test tube. If using a commercial disk, follow the manufacturer's instructions for rehydration.[2][6]

-

Inoculation: Create a heavy suspension of the test organism from a pure 18-24 hour culture in the tube.[1][2] It is crucial to avoid transferring any agar, as proteins in the medium can lead to false-positive results.[12]

-

Incubation: Incubate the tube for 2 hours at 35-37°C.[1][6] A water bath can facilitate more rapid heat exchange.

-

Reagent Addition: After incubation, carefully add 2 drops of the ninhydrin reagent to the suspension.[6]

-

Re-incubation: Re-incubate the tube at 35-37°C for 10 to 30 minutes.[1][6]

-

Observation: Observe the tube for a color change.

Interpretation of Results:

-

Positive: A deep blue or purple color develops within 30 minutes.[4][6]

-

Negative: The solution remains colorless or develops a faint purple or pink color.[4][6]

Classic Ferric Chloride Method

This protocol describes the traditional method for detecting benzoic acid.

Materials:

-

This compound broth

-

Ferric chloride reagent (12%)[9]

-

Centrifuge

-

Sterile pipettes

-

Positive and negative control organisms

Procedure:

-

Inoculation: Inoculate the this compound broth with the test organism from a pure culture.

-

Incubation: Incubate the broth at 35°C for 18-24 hours or longer, until visible growth is observed.[6]

-

Centrifugation: Centrifuge the broth to pellet the bacterial cells.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean test tube.

-

Reagent Addition: Add 0.5 mL of the ferric chloride reagent to 1 mL of the supernatant.

-

Observation: Observe for the formation of a precipitate immediately after adding the reagent.

Interpretation of Results:

-

Positive: A persistent, heavy brown precipitate forms.

-

Negative: The initial precipitate that may form upon addition of the reagent dissolves upon shaking, or no precipitate forms.[13]

Applications in Microbial Identification

The hippurate hydrolysis test is a key differentiator for several important bacterial species.

| Organism | Hippurate Hydrolysis Result | Clinical Significance & Notes |

| Gardnerella vaginalis | Positive | A key organism associated with bacterial vaginosis.[14][15][16] The test is considered indispensable for its accurate identification.[15] |

| Campylobacter jejuni | Positive | A common cause of bacterial gastroenteritis. The test is critical for differentiating it from Campylobacter coli, which is typically hippurate-negative.[5][17] |

| Streptococcus agalactiae (Group B) | Positive | A leading cause of neonatal sepsis and meningitis.[18] The test helps differentiate it from other beta-hemolytic streptococci, such as Group A streptococci, which are negative.[4][10][19] |

| Listeria monocytogenes | Positive | A foodborne pathogen that can cause serious infections, particularly in pregnant women and immunocompromised individuals.[1][4] |

Quality Control: Ensuring Test Integrity

To ensure the accuracy and reliability of the hippurate hydrolysis test, rigorous quality control measures are essential.

-

Positive Control: A known hippurate-positive organism, such as Streptococcus agalactiae (e.g., ATCC 12403), should be tested in parallel with unknown isolates.[5] This verifies that the reagents and test conditions are optimal for detecting a positive reaction.

-

Negative Control: A known hippurate-negative organism, such as Streptococcus pyogenes (e.g., ATCC 19615), should also be included.[5] This ensures that there are no false-positive reactions due to contaminated reagents or improper procedure.

-

Reagent Quality: The stability of the ninhydrin and ferric chloride reagents should be monitored. Ninhydrin solution can deteriorate over time and should be stored properly.[1][2]

Limitations and Considerations

While a valuable tool, the this compound hydrolysis test is not without its limitations.

-

False Positives: With the ninhydrin method, prolonging the incubation time beyond 30 minutes after adding the reagent can lead to false-positive results.[1][5][6] Additionally, the presence of other amino acids from the culture medium can cause a false-positive reaction, emphasizing the need for a heavy inoculum from a pure culture and avoidance of agar transfer.[1][2][3] With the ferric chloride method, failure to adequately shake the tube after adding the reagent can result in a false-positive interpretation.[8]

-

False Negatives: An insufficient inoculum may lead to a false-negative result due to an inadequate amount of enzyme to produce a detectable level of glycine or benzoic acid.[1] Some strains of typically positive species, such as C. jejuni, may be hippurate-negative.[6] Similarly, some biotypes of G. vaginalis that cause bacterial vaginosis can be hippurate-negative.[4][5]

-

Variable Reactions: Some organisms, such as certain viridans group streptococci and enterococci, may also be hippurate-positive, necessitating further biochemical testing for definitive identification.[4][5]

-

Standardization: For organisms like Campylobacter, standardizing the inoculum density (e.g., using a McFarland standard) can improve the reproducibility of the test and prevent false positives with closely related species.[20][21]

Conclusion

The this compound hydrolysis test remains a fundamental and reliable method in the clinical microbiology laboratory for the presumptive identification of several key bacterial pathogens. A thorough understanding of its underlying biochemical principles, meticulous adherence to standardized protocols, and a keen awareness of its limitations are paramount for its effective and accurate application. This guide provides the necessary framework for researchers and laboratory professionals to confidently employ this test in their work.

References

-

A rapid hippurate hydrolysis test for the presumptive identification of group B streptococci. Pathology. 1983 Jul;15(3):251-2. [Link]

-

Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses. Microbe Notes. 2022 Jan 23. [Link]

-

Hippurate Hydrolysis Test: Principle, Procedure, Results. Microbe Online. 2015 Mar 14. [Link]

-

Hippurate Hydrolysis Test - Procedure, Uses and Interpretation. Microbiology Info.com. 2022 Aug 10. [Link]

-

Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations. Online Biology Notes. 2020 Jun 7. [Link]

-

Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations. Microbiology Note. 2015 Dec 29. [Link]

-

Rapid Hippurate Hydrolysis Method for Presumptive Identification of Group B Streptococci. Journal of Clinical Microbiology. 1975 Jan;1(1):114-5. [Link]

-

Comparison of four hippurate hydrolysis methods for identification of thermophilic Campylobacter spp. Journal of Clinical Microbiology. 1985 Nov;22(5):714-8. [Link]

-

Optimum bacterial cell suspension for identifying Campylobacter jejuni from C. coli by hippurate hydrolysis test. Journal of the Japan Veterinary Medical Association. 2013;66(1):31-35. [Link]

-

Correct identification and discrimination between Campylobacter jejuni and C. coli by a standardized hippurate test and species-specific polymerase chain reaction. Foodborne Pathogens and Disease. 2010 Jun;7(6):635-40. [Link]

-

Micelle-catalyzed interaction between glycine and ninhydrin with and without added salts. Indian Journal of Chemistry. 2002;41B:144-149. [Link]

-

Identification of Gardnerella (Haemophilus) vaginalis. Journal of Clinical Microbiology. 1982 May;15(5):737-42. [Link]

-

Minimal criteria for the identification of Gardnerella vaginalis isolated from the vagina. Journal of Clinical Pathology. 1983 Apr;36(4):476-8. [Link]

-

Hippurate hydrolisis test for group B Streptococcus identification. protocols.io. [Link]

-

Rapid microbiochemical method for identification of Gardnerella (Haemophilus) vaginalis. Journal of Clinical Microbiology. 1984 Feb;19(2):254-7. [Link]

-

Hippurate Hydrolysis Test: Introduction, Principle, Test Requirement. Medical Notes. 2023 Feb 1. [Link]

-

HIPPURATE DISKS. Dalynn Biologicals. [Link]

-

Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses. Biology Ease. [Link]

-

What Happens When Glycine Reacts With Ninhydrin?. VPA. 2023 Oct 27. [Link]

-

NINHYDRIN REAGENT. Dalynn Biologicals. [Link]

-

Hippurate Disks. Hardy Diagnostics. [Link]

-

A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. Journal of Biological Chemistry. 1956;222(1):445-52. [Link]

-

Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. [Link]

-

Hippurate Hydrolysis Broth - Technical Data. HiMedia Laboratories. [Link]

-

Hippurate test. VetBact. 2017 Mar 31. [Link]

-

Hippurate Hydrolysis Test. Virtual Microbiology Lab Simulator Software - VUMIE. 2024 Oct 4. [Link]

Sources

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations [microbiologynotes.com]

- 3. dalynn.com [dalynn.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 6. Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations - Online Biology Notes [onlinebiologynotes.com]

- 7. biologyease.quora.com [biologyease.quora.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Rapid Hippurate Hydrolysis Method for Presumptive Identification of Group B Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VetBact [vetbact.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. himedialabs.com [himedialabs.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Minimal criteria for the identification of Gardnerella vaginalis isolated from the vagina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid microbiochemical method for identification of Gardnerella (Haemophilus) vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of four hippurate hydrolysis methods for identification of thermophilic Campylobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A rapid hippurate hydrolysis test for the presumptive identification of group B streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hippurate hydrolisis test for group B Streptococcus identification. [protocols.io]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Correct identification and discrimination between Campylobacter jejuni and C. coli by a standardized hippurate test and species-specific polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Hippuricase-Mediated Hydrolysis of Sodium Hippurate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the enzymatic mechanism of hippuricase, focusing on its catalytic action on the substrate sodium hippurate. Hippuricase, a metallocarboxypeptidase, is crucial for the hydrolysis of N-benzoylglycine (hippurate) into benzoic acid and glycine, a reaction of significant interest in microbiology and clinical diagnostics. This document elucidates the structural features of the enzyme's active site, the role of its zinc cofactor, and the sequence of molecular events comprising the catalytic cycle. Furthermore, we present detailed, field-proven experimental protocols for quantifying hippuricase activity, discuss factors influencing its catalytic efficiency, and provide insights into potential inhibitory mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important enzyme.

Introduction: The Hippuricase-Hippurate System

The hydrolysis of hippurate is a key biochemical reaction used to differentiate and identify specific bacterial species, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Group B streptococci (Streptococcus agalactiae).[1][2][3] The enzyme responsible for this transformation is hippuricase (EC 3.5.1.32), also known as hippurate hydrolase or N-benzoylamino-acid amidohydrolase.[4][5] Its substrate, this compound, is the sodium salt of hippuric acid (N-benzoylglycine), an acyl glycine formed by the conjugation of benzoic acid and glycine.[6]

The fundamental reaction catalyzed by hippuricase is the cleavage of the amide bond in hippurate, a process that requires the participation of a water molecule.[5]

Reaction: N-benzoylglycine (Hippurate) + H₂O ⇌ Benzoate + Glycine[4]

The presence or absence of this enzymatic activity serves as a robust biomarker for microbial identification.[7] Understanding the precise mechanism of this enzyme is therefore critical not only for fundamental biochemical knowledge but also for the refinement of diagnostic assays and the potential development of targeted antimicrobial strategies.

The Catalytic Machinery: Hippuricase Structure and Active Site

Detailed structural and functional studies, particularly on the hippuricase from Campylobacter jejuni, have revealed that it is a sophisticated metallocarboxypeptidase.[8] The enzyme exists as a homotetramer, with each subunit having a molecular mass of approximately 42.4 kDa.[8][9]

The catalytic activity of hippuricase is critically dependent on a metal cofactor. Each enzyme subunit binds two zinc ions (Zn²⁺), which are essential for its structural integrity and catalytic function.[8] The active site is a meticulously organized pocket where substrate binding and catalysis occur. Sequence alignments and site-directed mutagenesis studies have identified several conserved amino acid residues that are indispensable for activity.[8][10]

Table 1: Key Properties of Campylobacter jejuni Hippuricase

| Property | Value / Description | Source |

|---|---|---|

| Enzyme Class | Hydrolase (Amidohydrolase) | [4][5] |

| EC Number | 3.5.1.32 | [5] |

| Subunit Structure | Homotetramer | [8] |

| Molecular Mass | ~42.4 kDa (subunit) | [8] |

| Metal Cofactor | Zinc (Zn²⁺), 2 ions per subunit | [8] |

| Optimal pH | 7.5 | [8] |

| Optimal Temperature | 50°C |[8] |

The active site architecture involves a coordinated effort between the zinc ions and specific amino acid side chains to bind the hippurate substrate and facilitate the hydrolysis of its amide bond.

Table 2: Critical Active Site Residues in C. jejuni Hippuricase

| Residue | Proposed Role | Source |

|---|---|---|

| Asp(76) | Catalysis / Substrate Binding | [8] |

| Asp(104) | Catalysis / Substrate Binding | [8] |

| Glu(134) | Catalysis (General Base) | [8][11] |

| Glu(135) | Zinc Ion Binding | [8][11] |

| His(161) | Catalysis / Substrate Binding | [8] |

| His(356) | Zinc Ion Binding |[8][11] |

The Catalytic Mechanism: A Step-by-Step Hydrolysis

The hydrolysis of this compound by hippuricase proceeds through a general acid-base catalysis mechanism, characteristic of many metalloenzymes. The two zinc ions within the active site play distinct but cooperative roles in this process.

-

Substrate Binding: The this compound molecule enters the active site. The carboxylate group of the glycine moiety likely coordinates with one of the zinc ions and surrounding basic residues, while the benzoyl group settles into a hydrophobic pocket, orienting the scissile amide bond for attack.

-

Activation of Water: A key glutamic acid residue (e.g., Glu134) acts as a general base, abstracting a proton from a nearby water molecule.[11] This generates a highly nucleophilic hydroxide ion, which is stabilized by its coordination to one of the active site zinc ions.

-

Nucleophilic Attack: The activated hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the amide bond in the hippurate substrate. This forms a short-lived, unstable tetrahedral intermediate. The zinc ion helps to stabilize the negative charge that develops on the carbonyl oxygen during this transition state.

-

Amide Bond Cleavage: The tetrahedral intermediate collapses. An acidic residue in the active site donates a proton to the nitrogen atom of the amide bond, facilitating its cleavage and the formation of the glycine product.

-

Product Release: The newly formed products, benzoate and glycine, have a lower affinity for the active site than the substrate and are subsequently released, regenerating the free enzyme for another catalytic cycle.

Figure 1: Simplified catalytic cycle of hippuricase.

Factors Influencing Hippuricase Activity

The catalytic efficiency of hippuricase is sensitive to several environmental and chemical factors.

-

pH and Temperature: As a biological catalyst, hippuricase exhibits optimal activity within a specific range of pH and temperature. For the C. jejuni enzyme, the optimum pH is 7.5 and the optimum temperature is 50°C.[8] Deviations from these optima can lead to a significant loss of activity due to changes in the ionization state of active site residues or denaturation of the enzyme structure.

-

Metal Ions and Inhibitors: The enzyme's reliance on zinc makes it susceptible to inhibition by other metal ions that can compete for binding sites. Hippuricase activity is sensitive to inhibition by silver (Ag⁺), copper (Cu²⁺), and ferrous (Fe²⁺) ions.[8] These ions may displace the essential zinc cofactor or bind to other critical residues like cysteine or histidine, disrupting the enzyme's structure and function. The design of specific inhibitors targeting the active site, such as substrate analogs, represents a promising area for therapeutic development.[12]

Experimental Methodologies for Studying Hippuricase Activity

The hydrolysis of hippurate can be monitored by detecting the formation of either of its two products: benzoic acid or glycine.[1] This forms the basis for both qualitative and quantitative assays.

Qualitative Assays

These methods are primarily used in clinical microbiology for bacterial identification and provide a binary (positive/negative) result.

-

Ferric Chloride Method (Detection of Benzoic Acid): In this classical approach, after incubation of the enzyme source with this compound, ferric chloride is added.[13] If hippurate has been hydrolyzed, the resulting benzoic acid reacts with the ferric ions to form a persistent, insoluble precipitate (ferric benzoate), indicating a positive result.[13][14]

-

Ninhydrin Method (Detection of Glycine): This is a more rapid method.[2] Ninhydrin reagent is added to the reaction mixture after incubation. Ninhydrin reacts with the primary amino group of the liberated glycine to produce a deep purple or blue color (Ruhemann's purple), signifying a positive test.[3][15][16]

Quantitative Spectrophotometric Assay

For researchers needing to determine kinetic parameters like Vmax and Km, a quantitative assay is essential. The ninhydrin method is readily adapted for this purpose by measuring the rate of color formation over time.

Figure 2: Workflow for a quantitative hippuricase kinetic assay.

Detailed Protocol: Quantitative Ninhydrin Assay

This protocol provides a framework for determining the initial reaction velocity of hippuricase.

1. Reagent Preparation:

- Assay Buffer: 50 mM HEPES, pH 7.5.

- Substrate Stock: 100 mM this compound in Assay Buffer. Prepare serial dilutions to create a range of working concentrations (e.g., 1 mM to 50 mM).

- Enzyme Solution: Purified hippuricase diluted in Assay Buffer to a suitable concentration (e.g., 0.1 mg/mL). The optimal concentration must be determined empirically.

- Ninhydrin Reagent: 3.5 g ninhydrin in 50 mL acetone and 50 mL 1-butanol.[17] (Caution: Handle in a fume hood).

- Stop Solution: 2 M HCl (optional, can be used to quench the enzymatic reaction before color development).

2. Assay Procedure: a. Set up a series of microcentrifuge tubes, one for each substrate concentration to be tested. b. Add 450 µL of the desired this compound working solution to each tube. c. Pre-incubate the tubes in a water bath at 50°C for 5 minutes to equilibrate the temperature. d. Initiate the reaction by adding 50 µL of the pre-warmed enzyme solution to each tube. Mix gently and start a timer. e. At defined time points (e.g., every 2 minutes for 10 minutes), remove a 100 µL aliquot from the reaction tube and transfer it to a new tube containing 100 µL of Stop Solution or proceed directly to the next step. f. To each timed aliquot, add 200 µL of Ninhydrin Reagent. g. Heat all aliquot tubes in a boiling water bath for 15 minutes. h. Cool the tubes to room temperature and add 1 mL of 50% ethanol to dilute. i. Measure the absorbance of each sample at 570 nm using a spectrophotometer.

3. Data Analysis: a. For each substrate concentration, plot Absorbance (570 nm) versus Time (minutes). b. Determine the initial velocity (v₀) from the linear portion of this curve. c. Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). d. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Km and Vmax.

Conclusion and Future Directions

Hippuricase is a highly efficient metalloenzyme whose mechanism is central to its biological role and diagnostic utility. The hydrolysis of this compound is a well-orchestrated process involving substrate coordination, water activation by a zinc-hydroxide mechanism, and precise acid-base catalysis mediated by key amino acid residues. A thorough understanding of this mechanism, supported by robust quantitative assays, allows for the refinement of diagnostic tools and opens avenues for the rational design of specific inhibitors. Future research may focus on high-resolution crystallographic studies of the enzyme-substrate complex to further illuminate the transition state, as well as exploring the diversity of hippuricases across different microbial species to identify novel therapeutic targets.

References

-

Virtual Microbiology Lab Simulator Software - VUMIE. (2024, October 4). Hippurate Hydrolysis Test. [Link]

-

Microbe Notes. (2022, January 23). Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses. [Link]

-

Online Biplove. (2020, June 7). Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations. [Link]

-

PubMed. (2008, December 1). Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM). [Link]

-

Online Photo Atlas in Veterinary Disease Biology. Hippurate Hydrolysis. [Link]

-

Microbiology Info.com. (2022, August 10). Hippurate Hydrolysis Test - Procedure, Uses and Interpretation. [Link]

-

PubMed. (2005, December 13). Enzymatic activity of Campylobacter jejuni hippurate hydrolase. [Link]

-

ResearchGate. Effects of peptidase inhibitors and metal ions on enzyme activity of the recombinant hippurate hydrolase enzyme. [Link]

-

VetBact. Hippurate test. [Link]

-

ASM Journals. (1973, May). Localization and Characterization of the Hippuricase Activity of Group B Streptococci. [Link]

-

MTender. Hippurate Hydrolysis Test. [Link]

-

ResearchGate. Amino acid sequence comparison of the hippurate hydrolase enzyme of C.jejuni. [Link]

-

PubMed Central. (2009, August 12). Effects of Metal on the Biochemical Properties of Helicobacter pylori HypB. [Link]

-

Microbe Online. (2015, March 14). Hippurate Hydrolysis Test: Principle, Procedure, Results. [Link]

-

ResearchTweet. (2022, July 28). Hippurate Hydrolysis Test: Definition, Principle, & Results. [Link]

-

PMC. Localization and Characterization of the Hippuricase Activity of Group B Streptococci. [Link]

-

IUBMB Enzyme Nomenclature. EC 3.5.1.32 - hippurate hydrolase. [Link]

-

Wikipedia. Hippurate hydrolase. [Link]

-

ACS Publications. (2015, July 15). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. [Link]

-

ASM Journals. (1995, August). Expression and characterization of Campylobacter jejuni benzoylglycine amidohydrolase (Hippuricase) gene in Escherichia coli. [Link]

-

PubMed. (1981, January 12). Inhibition of uricase by pyrimidine and purine drugs. [Link]

-

Notes for Biology. Hippurate hydrolysis test: Principle, Procedure, Result. [Link]

-

PubMed. (1991, March 25). Identification of an amino acid residue involved in the substrate-binding site of rat liver uricase by site-directed mutagenesis. [Link]

-

PubMed Central. (2012, March 1). Interplay of metal ions and urease. [Link]

-

ResearchGate. Effect of different metal ions on the activity of uricase produced by SN4. [Link]

-

Nature. (2022, November 20). Specific chromogenic assay for detection of hippuricase-positive bacteria and its validation in raw chicken meat samples. [Link]

-

American Chemical Society. (2023, October 2). Hippuric acid. [Link]

-

Hardy Diagnostics. Hippurate Disks. [Link]

-

Human Metabolome Database. (2005, November 16). Showing metabocard for Hippuric acid (HMDB0000714). [Link]

-

Scilit. (1980, February). Hippurate hydrolysis by Campylobacter fetus. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations - Online Biology Notes [onlinebiologynotes.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. EC 3.5.1.32 - hippurate hydrolase. [ebi.ac.uk]

- 5. Hippurate hydrolase - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Specific chromogenic assay for detection of hippuricase-positive bacteria and its validation in raw chicken meat samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic activity of Campylobacter jejuni hippurate hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Hippurate test [vetbact.org]

- 16. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 17. vumicro.com [vumicro.com]

A Guide to the Bacterial Metabolism of Sodium Hippurate: From Hydrolysis to Central Metabolism

This technical guide provides a comprehensive overview of the biochemical pathways involved in the bacterial metabolism of sodium hippurate. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic reactions, subsequent catabolic fates of the hydrolysis products, and the standard methodologies used to investigate this pathway. The narrative emphasizes the causal logic behind experimental designs and the significance of this metabolic capability in both clinical diagnostics and microbial ecology.

Introduction: The Significance of Hippurate Metabolism

This compound, the glycine conjugate of benzoic acid, is a metabolite of significant interest in microbiology and clinical diagnostics.[1][2][3] The ability of certain bacteria to metabolize this compound is a key phenotypic characteristic used for their identification.[4][5][6] This is particularly crucial for the presumptive identification of clinically relevant species such as Gardnerella vaginalis, Campylobacter jejuni, Listeria monocytogenes, and Group B Streptococci (Streptococcus agalactiae).[4][5][7]

The metabolic pathway begins with a singular, defining hydrolytic event: the cleavage of this compound into its two constituent molecules, benzoic acid and glycine.[4][5] This initial step is catalyzed by a specific enzyme, hippuricase (or hippurate hydrolase). Following this hydrolysis, the bacterium directs the two products into distinct and well-characterized catabolic pathways, ultimately funneling their carbon skeletons into central metabolism. Understanding this entire process, from the initial enzymatic cleavage to the final metabolic fate of the products, provides critical insights into the physiological capabilities of these microorganisms.

The Core Reaction: Enzymatic Hydrolysis of Hippurate

The central and rate-limiting step in hippurate metabolism is its hydrolysis, a reaction that defines a bacterium's ability to utilize this substrate.

The Hippuricase Enzyme

The key enzyme responsible for this reaction is hippuricase , also known as hippurate hydrolase.[5][8] This constitutive enzyme catalyzes the hydrolytic cleavage of the amide bond in hippurate, yielding benzoic acid and the amino acid glycine.[4][5] In Campylobacter jejuni, this enzyme is encoded by the hipO gene.[9] The activity of hippuricase is the direct target of the widely used hippurate hydrolysis test in diagnostic microbiology.[10]

Pathway Overview

The overall metabolic process can be visualized as a two-pronged catabolic route initiated by a single hydrolytic event.

Caption: Overall pathway of this compound metabolism in bacteria.

Catabolic Fates of Hydrolysis Products

Following hydrolysis, benzoic acid and glycine are shunted into separate degradative pathways to be converted into intermediates of central metabolism.

The Benzoyl-CoA Pathway: Degrading Benzoic Acid

Benzoic acid is a stable aromatic compound, and its degradation requires a specialized anaerobic pathway. The central strategy involves the activation of benzoate to a thioester, which destabilizes the aromatic ring and primes it for reduction and cleavage.

-

Activation to Benzoyl-CoA: The first committed step is the activation of benzoic acid to benzoyl-CoA.[11] This reaction, catalyzed by a benzoate-CoA ligase, consumes ATP and attaches Coenzyme A, forming a high-energy thioester bond. This activation is a critical and recurring theme in the anaerobic degradation of aromatic compounds.[11]

-

Ring Reduction and Cleavage: Benzoyl-CoA is the central intermediate that enters the core degradation pathway.[12][13] The aromatic ring of benzoyl-CoA undergoes a series of reductions and hydrations, breaking its aromaticity. This process ultimately leads to the cleavage of the cyclic structure.

-

Conversion to Acetyl-CoA: The final steps involve the β-oxidation of the resulting aliphatic chain, yielding multiple molecules of acetyl-CoA.[12] Acetyl-CoA can then directly enter the tricarboxylic acid (TCA) cycle for energy production or be used as a precursor for biosynthesis.

Caption: The anaerobic benzoyl-CoA pathway for benzoic acid catabolism.

The Glycine Cleavage System (GCS): Degrading Glycine

Glycine, the simplest amino acid, is primarily catabolized by a multi-enzyme complex known as the Glycine Cleavage System (GCS).[14][15] This system is widely distributed in bacteria and plays a crucial role in one-carbon metabolism.[15]

The GCS consists of four protein components:

-

P-protein (GLDC): A pyridoxal phosphate-dependent glycine decarboxylase.

-

T-protein (GCST): An aminomethyltransferase that interacts with tetrahydrofolate.

-

H-protein (GCSH): A lipoic acid-containing carrier protein that shuttles intermediates between P- and T-proteins.

-

L-protein (LPD): A common lipoamide dehydrogenase.

This system efficiently breaks down glycine into carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of N⁵,N¹⁰-methylenetetrahydrofolate. This one-carbon unit is vital for the biosynthesis of purines, thymidylate, and methionine.[15]

Experimental Workflow: The Hippurate Hydrolysis Test

The hippurate hydrolysis test is a rapid and reliable biochemical assay to determine a bacterium's ability to produce the hippuricase enzyme.[4][7] The most common modern protocol relies on the detection of glycine using ninhydrin.[5][6]

Principle of the Assay

The assay's logic is straightforward: if the test organism possesses hippuricase, it will hydrolyze the this compound substrate provided in the test medium, releasing glycine.[4][7] Ninhydrin is an oxidizing agent that reacts with the alpha-amino group of free amino acids, like glycine, to produce a deep purple-colored product known as Ruhemann's purple.[6] The development of this color within a specific timeframe indicates a positive result.[7] It is critical that the test medium contains only hippurate as a protein source, as ninhydrin can react with any free amino acids, potentially leading to false-positive results.[5][7]

Step-by-Step Experimental Protocol

The following protocol outlines the rapid hippurate hydrolysis test.

| Step | Procedure | Rationale |

| 1 | Aseptically prepare a heavy suspension of the test organism (from an 18-24 hour culture) in a tube containing 0.1-0.2 mL of sterile distilled water. | A high concentration of bacteria is required to ensure sufficient enzyme is present for a rapid result. |

| 2 | Add a this compound disk or tablet to the suspension. | Provides the specific substrate for the hippuricase enzyme. |

| 3 | Incubate the tube at 35-37°C for 2 hours. A water bath is preferred. | Allows time for the enzymatic hydrolysis of hippurate to occur. |

| 4 | After incubation, carefully add 0.2 mL of ninhydrin reagent to the tube. | Ninhydrin serves as the indicator for the reaction product, glycine. |

| 5 | Re-incubate the tube at 35-37°C for 15-30 minutes. | Provides the necessary time for the chemical reaction between ninhydrin and glycine to produce the color change. |

| 6 | Observe for color change at 10-minute intervals. | A positive result is the development of a deep purple or violet color. A negative result is no color change or a faint yellow color. |

Quality Control:

-

Positive Control: Streptococcus agalactiae

-

Negative Control: Enterococcus faecalis

Caption: Experimental workflow for the rapid hippurate hydrolysis test.

Broader Significance and Conclusion

The metabolism of this compound, while seemingly a niche biochemical process, holds considerable importance. In the clinical laboratory, it remains a cornerstone for the presumptive identification of several key pathogens.[6] Beyond diagnostics, hippurate metabolism is a window into the broader ecological and metabolic strategies of bacteria. The pathway's existence highlights the ability of microorganisms to degrade complex aromatic molecules derived from dietary sources or environmental pollutants.[2][11]

Furthermore, recent research has increasingly linked hippurate levels in host systems to the composition and functional state of the gut microbiome.[16][17][18] Variations in urinary hippurate have been associated with conditions like metabolic syndrome and Crohn's disease, suggesting that this bacterial metabolic output can serve as a biomarker for gut dysbiosis and its impact on host health.[17][18]

References

-

Hippurate Hydrolysis Test - Procedure, Uses and Interpretation - Microbiology Info.com. (2022-08-10). [Link]

-

Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations. (2015-12-29). [Link]

-

Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses - Microbe Notes. (2022-01-23). [Link]

-

Hippurate Hydrolysis Test: Introduction, Principle, Test Requirement - Medical Notes. (2023-02-01). [Link]

-

Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosignature - Frontiers. (2022-04-03). [Link]

-

Hippurate hydrolysis test: Principle, Procedure, Result - Notes for Biology. [Link]

-

KEGG PATHWAY: Glycine, serine and threonine metabolism - Escherichia coli K-12 MG1655. [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC - PubMed Central. [Link]

-

Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway | FEMS Microbiology Reviews | Oxford Academic. [Link]

-

Complete Glycine/Serine synthesis pathways in deep-branching bacteria and archaea. [Link]

-

A Comparison between Hippurate Hydrolysis and Multiplex PCR for Differentiating Campylobacter coli and Campylobacter jejuni - PMC - NIH. [Link]

-

The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed. [Link]

-

Enzymatic activity of Campylobacter jejuni hippurate hydrolase - Oxford Academic. [Link]

-

Hippurate Hydrolysis Test | Theory & Results - YouTube. (2020-12-27). [Link]

-

Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone - PubMed - NIH. [Link]

-

Hippurate Hydrolysis Test: Principle, Procedure, Results - Microbe Online. (2015-03-14). [Link]

-

Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol - NIH. [Link]

-

Hippurate Microbiome Metabolite & Human Health - Prophage. (2021-05-31). [Link]

-

Hippurate: the natural history of a mammalian-microbial co-metabolite - CentAUR. (2013-01-23). [Link]

-

Benzoyl-CoA pathway-mediated transformation of aromatic acids. Genes... - ResearchGate. [Link]

-

Hippurate: The Natural History of a Mammalian–Microbial Cometabolite - ACS Publications. (2013-01-23). [Link]

-

Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health. [Link]

-

Hippurate: The Natural History of a Mammalian–Microbial Cometabolite | Journal of Proteome Research - ACS Publications. [Link]

-

Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - NIH. (2017-10-20). [Link]

-

Differences in gut microbial metabolism are responsible for reduced hippurate synthesis in Crohn's disease - PMC - PubMed Central. (2010-09-17). [Link]

Sources

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations [microbiologynotes.com]

- 8. notesforbiology.com [notesforbiology.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A Comparison between Hippurate Hydrolysis and Multiplex PCR for Differentiating Campylobacter coli and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 15. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gut.bmj.com [gut.bmj.com]

- 17. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differences in gut microbial metabolism are responsible for reduced hippurate synthesis in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Sodium Hippurate as a Human Urinary Metabolite

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern metabolomics and clinical biomarker discovery, few molecules offer as rich a narrative as sodium hippurate. This seemingly simple N-acylglycine, a constant presence in human urine, sits at a fascinating intersection of diet, gut microbial activity, hepatic detoxification, and renal function. Its fluctuating levels can tell a story of an individual's exposure to xenobiotics, the health of their gut microbiome, and their overall metabolic state. For researchers and drug development professionals, understanding the nuances of this compound—from its biochemical genesis to its precise quantification—is not merely an academic exercise. It is a gateway to actionable insights in toxicology, clinical diagnostics, and therapeutic monitoring.

This guide is crafted to serve as a definitive technical resource on this compound in human urine. It moves beyond a superficial overview to provide in-depth, field-proven insights into the causality behind experimental choices and the architecture of self-validating analytical protocols. We will delve into the intricate biochemistry of its formation, explore its multifaceted clinical significance, and present detailed, step-by-step methodologies for its accurate quantification.

Section 1: The Biochemical Tapestry of Hippurate Formation

This compound, the sodium salt of hippuric acid, is an end-product of metabolism, primarily formed through the conjugation of benzoic acid with the amino acid glycine.[1][2] This process is a crucial Phase II detoxification reaction, rendering benzoic acid more water-soluble for efficient renal excretion.[3] The journey from various precursors to the final urinary metabolite is a collaborative effort between the gut microbiome and host metabolism, primarily occurring in the liver and kidneys.[2][4]

The Genesis of Benzoic Acid: A Tale of Diet and Microbiome

The primary precursor to hippurate is benzoic acid, which originates from several sources:

-

Dietary Polyphenols: A significant portion of dietary polyphenols, found in fruits, vegetables, tea, and coffee, are not absorbed in the small intestine.[1][5] They travel to the colon, where the gut microbiota metabolize these complex aromatic compounds into simpler molecules, including benzoic acid.[3][6] This microbial-host co-metabolism underscores the profound impact of gut health on urinary hippurate levels.[7]

-

Food Preservatives: Sodium benzoate is a widely used preservative in acidic foods and beverages.[3] Ingestion of these products directly contributes to the body's benzoic acid pool.

-

Xenobiotic Metabolism: Exposure to aromatic compounds like toluene, a common industrial solvent, leads to its metabolic conversion to benzoic acid in the liver.[8] This makes urinary hippurate a well-established biomarker for toluene exposure.[1][8]

-

Endogenous Metabolism: Phenylalanine, an essential amino acid, can also be catabolized through pathways that generate benzoic acid.[1][2]

The Conjugation Reaction: Glycine N-Acyltransferase (GLYAT)

Once benzoic acid is formed or absorbed, it is transported to the liver and kidneys. There, it undergoes a two-step enzymatic process culminating in the formation of hippuric acid.

-

Activation to Benzoyl-CoA: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by butyrate-CoA ligase.[9]

-

Glycine Conjugation: The key enzymatic step is catalyzed by Glycine N-Acyltransferase (GLYAT) , a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[3][10] GLYAT facilitates the transfer of the benzoyl group from benzoyl-CoA to the amino group of glycine, forming N-benzoylglycine (hippuric acid) and releasing CoA.[9]

The crystal structure of bovine GLYAT has elucidated its catalytic mechanism, revealing a conserved topology within the GNAT superfamily, albeit with unique structural elements that define its substrate specificity.[3][10]

Caption: Metabolic pathway of hippuric acid formation.

Section 2: Clinical Significance and Applications in Drug Development

The concentration of this compound in urine is a dynamic indicator of various physiological and pathological states. Its utility as a biomarker is a subject of intense research and has significant implications for drug development.

Biomarker of Gut Microbiome Diversity

A growing body of evidence strongly links urinary hippurate levels with the diversity and richness of the gut microbiome.[4][6] High levels of hippurate are associated with greater gut flora diversity, which is generally considered a hallmark of a healthy gut ecosystem.[6][11] This association is logical, given that the gut microbiota are responsible for metabolizing dietary polyphenols into benzoic acid, the precursor of hippurate.[4]

-

Application in Drug Development: When developing drugs that may impact the gut microbiome (e.g., antibiotics, metformin), monitoring urinary hippurate can serve as a non-invasive surrogate marker for changes in microbial diversity and function. A significant decrease in hippurate could signal a disruption of the gut ecosystem, warranting further investigation.

Indicator of Metabolic Health

Urinary hippurate has emerged as a potential biomarker for metabolic health. Studies have shown that higher hippurate levels are associated with a reduced risk of metabolic syndrome.[4] This may be linked to the role of a diverse gut microbiome in maintaining metabolic homeostasis. Conversely, altered hippurate levels have been observed in conditions like obesity and diabetes.[1]

Toxicology and Exposure Monitoring

The measurement of urinary hippurate is a cornerstone of occupational health for monitoring exposure to toluene.[1][8] Toluene is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid. Elevated urinary hippurate levels are directly correlated with the extent of toluene exposure.

Renal Function Assessment

Historically, hippurate clearance has been used as a measure of renal plasma flow.[1] While less common now, its efficient secretion by the renal tubules means its excretion is sensitive to changes in kidney function.

| Clinical Condition/Application | Typical Change in Urinary Hippurate | Underlying Mechanism | Reference(s) |

| High Gut Microbiome Diversity | Increased | Enhanced microbial metabolism of dietary polyphenols to benzoic acid. | [4][6] |

| Metabolic Syndrome | Decreased | Associated with reduced gut bacterial diversity and altered metabolism. | [4] |

| Toluene Exposure | Markedly Increased | Hepatic metabolism of toluene to benzoic acid, followed by conjugation. | [1][8] |

| Crohn's Disease | Decreased | Postulated to be due to alterations in the intestinal microbiota. | [1] |

| Type 1 Diabetes (Children) | Increased | The exact mechanism is still under investigation. | [1] |

| Type 2 Diabetes | Decreased | Observed in some studies, potentially linked to metabolic dysregulation. | [1] |

Section 3: Analytical Methodologies for Urinary Hippurate Quantification

Accurate and precise quantification of this compound is paramount for its reliable use as a biomarker. The choice of analytical technique depends on the specific research question, required sensitivity, and throughput. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed methods.

The Principle of Self-Validating Protocols

A robust analytical protocol is a self-validating system. This is achieved through the integration of several key components:

-

Internal Standards (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-hippuric acid or D₅-hippuric acid) is the gold standard for LC-MS/MS.[12] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to every sample, calibrator, and quality control sample at a known concentration before any sample processing.[13] Because it experiences the same extraction inefficiencies, matrix effects, and ionization suppression/enhancement as the analyte, it allows for highly accurate correction of any variations during the analytical process.

-

Quality Control (QC) Samples: Pooled urine samples (or commercially available reference materials) are analyzed at regular intervals throughout the analytical run (e.g., every 10 samples).[14][15] Monitoring the measured concentration of hippurate in these QC samples allows for the assessment of the assay's precision and accuracy over time.

-

Calibration Curve: A series of calibrators with known concentrations of hippurate are prepared in a surrogate matrix (e.g., synthetic urine or a pooled urine stripped of endogenous hippurate) and analyzed to generate a calibration curve.[16][17] This curve is used to determine the concentration of hippurate in the unknown samples.

Caption: A self-validating analytical workflow for urinary hippurate.

Protocol 1: Quantification by LC-MS/MS

LC-MS/MS offers exceptional sensitivity and specificity, making it the preferred method for targeted quantification of low-abundance metabolites.[12]

3.2.1 Sample Preparation

The causality behind a "dilute-and-shoot" approach for urinary organic acids is that it effectively minimizes matrix effects—the suppression or enhancement of ionization by other molecules in the urine.[7] Simple dilution reduces the concentration of these interfering substances to a level where their impact is negligible.

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds. Centrifuge at 13,000 rpm for 5 minutes to pellet any particulate matter.[18]

-

Internal Standard Spiking: Prepare a working solution of the SIL-IS (e.g., ¹³C₆-hippuric acid) in water or a suitable organic solvent. Add a small, precise volume of the IS solution to a known volume of the urine supernatant.

-

Dilution: Dilute the IS-spiked urine sample. A common dilution factor is 1:5 or 1:10 with 0.1% formic acid in water.[8][19] This acidification ensures that hippuric acid (a weak acid) is in its protonated form, which is often better retained on reversed-phase chromatography columns.

-

Transfer: Transfer the final diluted sample to an autosampler vial for injection.

3.2.2 Instrumental Analysis

-

Chromatography:

-

System: UPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separating polar organic acids.[19]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute hippurate.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for hippurate as it readily forms a [M-H]⁻ ion.[12][17]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and the internal standard.

-

Hippurate Transition: m/z 178.05 -> 77.04

-

¹³C₆-Hippurate (IS) Transition: m/z 184.07 -> 83.06 (example)

-

-

3.2.3 Method Validation Parameters

A validated method ensures data integrity. Key parameters to assess include:

| Parameter | Description | Typical Acceptance Criteria | Reference(s) |

| Linearity | The range over which the instrument response is proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 | [17][20] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Precision < 20% RSD, Accuracy ±20% | [20] |

| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements. | < 15% Relative Standard Deviation (RSD) | [20][21] |

| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal value | [20][21] |

| Matrix Effect | The effect of co-eluting, undetected matrix components on analyte ionization. | Assessed by comparing analyte response in neat solution vs. post-extraction spiked matrix. | [20] |

| Stability | Analyte stability in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles). | Concentration should be within ±15% of the initial value. | [17] |

Protocol 2: Analysis by ¹H-NMR Spectroscopy

NMR spectroscopy is a highly reproducible and quantitative technique that requires minimal sample preparation.[22] While less sensitive than LC-MS/MS, it provides a comprehensive snapshot of all major metabolites in the urine, making it ideal for untargeted metabolomics and large-scale epidemiological studies.[23]

3.3.1 Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge to remove precipitates, as described for LC-MS/MS.

-

Buffering: Add a phosphate buffer (prepared in D₂O) to the urine sample.[23] This is a critical step to minimize pH-induced variations in the chemical shifts of metabolite signals between samples.[18]

-

Internal Standard/Reference: The buffer typically contains a chemical shift reference standard such as TSP (3-(trimethylsilyl)-propionic-2,2,3,3-d₄ acid sodium salt).[23]

-

Transfer: Transfer the buffered sample to an NMR tube.

3.3.2 Instrumental Analysis

-

System: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended to achieve better signal dispersion for complex mixtures like urine.[22]

-

Experiment: A one-dimensional ¹H-NMR spectrum is acquired using a solvent suppression pulse sequence (e.g., NOESY-presat) to attenuate the large water signal.[18]

-

Key Hippurate Signals: In a typical ¹H-NMR spectrum of urine, hippurate is identified by its characteristic aromatic proton signals.

-

δ ~7.84 ppm (doublet): Protons ortho to the carbonyl group.

-

δ ~7.64 ppm (triplet): Proton para to the carbonyl group.

-

δ ~7.56 ppm (triplet): Protons meta to the carbonyl group.

-

δ ~3.97 ppm (doublet): Methylene (-CH₂-) protons of the glycine moiety.[1]

-

3.3.3 Quantification

Quantification is achieved by integrating the area of a specific hippurate peak (or using deconvolution/line-fitting algorithms) and comparing it to the integral of the known concentration of the internal reference standard (TSP).[22] The concentration is often normalized to the creatinine concentration (also determined by NMR) to account for variations in urine dilution.

Section 4: Conclusion and Future Directions

This compound is far more than a simple metabolic waste product. It is a sensitive and informative biomarker that reflects the intricate interplay between diet, the gut microbiome, and host metabolism. Its established role in toxicology and its emerging applications in metabolic health and microbiome research position it as a valuable tool in the arsenal of drug development professionals and clinical scientists.

The robust and validated analytical methods detailed in this guide, particularly LC-MS/MS and NMR, provide the means to accurately and reliably quantify urinary hippurate, unlocking its full potential for generating actionable insights. As research continues to unravel the complex connections between the gut-liver axis and human health, the importance of monitoring co-metabolites like this compound will undoubtedly continue to grow, paving the way for more personalized and mechanistically informed therapeutic strategies.

References

-

Structure of glycine N-acyltransferase clari es its catalytic mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Acid LC-MS/MS Analysis Kit. (n.d.). JASEM. Retrieved from [Link]

-

Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism. (2022). Biochemistry. ACS Publications. Retrieved from [Link]

-

(PDF) Structure of glycine N-acyltransferase clarifies its catalytic mechanism. (2022). ResearchGate. Retrieved from [Link]

-

Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Rapid quantification of urinary organic acids by HPLC mass spectrometry to assess nutritional individuality in Chinese children. (n.d.). J-Stage. Retrieved from [Link]

-

Lees, H. J., Swann, J. R., Wilson, I. D., Nicholson, J. K., & Holmes, E. (2013). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. Journal of Proteome Research, 12(4), 1527–1546. ACS Publications. Retrieved from [Link]

-

Furst, P., & Stehle, P. (1993). Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine. The Journal of clinical investigation, 92(3), 1481-1487. Retrieved from [Link]

-

Targeting human urinary metabolome by LC–MS. (n.d.). e-Repositori UPF. Retrieved from [Link]

-

Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018). Journal of Inherited Metabolic Disease. NIH. Retrieved from [Link]

-

Glycine N-acyltransferase. (n.d.). Wikipedia. Retrieved from [Link]

-

Kamiguchi, H., et al. (2016). Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 343-349. Retrieved from [Link]

-

PALLPRODUCT - Organic Acids LC-MS/MS analysis kit. (n.d.). Zivak Technologies. Retrieved from [Link]

-

Organic Acid Urine LC-MS/MS Analysis Kit ZV-3004-0200-20 200 2-8 °C User Manual. (n.d.). Retrieved from [Link]

-

Lord, R. S., & Bralley, J. A. (2008). Clinical applications of urinary organic acids. Part I: Detoxification markers. Alternative medicine review : a journal of clinical therapeutic, 13(3), 205–215. Retrieved from [Link]

-

Protocol for quality control in metabolic profiling of biological fluids by U(H)PLC-MS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data. (2024). Analytical Chemistry. NIH. Retrieved from [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

-

Wijeyesekera, A., et al. (2012). Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study. Analytical Methods, 4(1), 65-72. Retrieved from [Link]

-

(PDF) Metabolomics Test Materials for Quality Control: A Study of a Urine Materials Suite. (2019). ResearchGate. Retrieved from [Link]

-

DOT Language. (2024). Graphviz. Retrieved from [Link]

-

Hippurate, a metabolite derived from gut bacteria, is associated with microbiotal diversity. (2021). Inserm Presse. Retrieved from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

GLYAT glycine-N-acyltransferase [Homo sapiens (human)]. (n.d.). NCBI. Retrieved from [Link]

-

Penner, N., et al. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 878(24), 2265-2271. Retrieved from [Link]

-

Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]

-

Dona, A. C., et al. (2013). High-Resolution Quantitative Metabolome Analysis of Urine by Automated Flow Injection NMR. Analytical Chemistry, 85(11), 5437–5444. ACS Publications. Retrieved from [Link]

-

Reference values of urinary hippuric acid (g/g creatinine) in... (n.d.). ResearchGate. Retrieved from [Link]

-

hippurate. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Inouye, M., et al. (2010). Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics. International Journal of Epidemiology, 39(3), 783–795. NIH. Retrieved from [Link]

-

Hippurate - Organic Acids Profile (US BioTek). (n.d.). Lab Results explained | HealthMatters.io. Retrieved from [Link]

-

Crockford, D. J., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 147. NIH. Retrieved from [Link]

-

(PDF) Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. (2010). ResearchGate. Retrieved from [Link]

-

Siqueira, M. E. P. B., & Paiva, M. J. N. (2002). Hippuric acid in urine: reference values. Revista de saude publica, 36(6), 723–727. Retrieved from [Link]

-

Metabolic Profiling of Urine by "H-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Intra-and inter-day precision (%RSD) and accuracy (%Error) of the LC-MS/MS method. (2022). Retrieved from [Link]

-

Assessments of intraday and interday precision for the LC-MS/MS assay,... (n.d.). ResearchGate. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

Extraction Protocol for untargeted LC-MS/MS - Urine. (2025). Retrieved from [Link]

-

Stable isotope tracing to map the conversion of phenylalanine to... (n.d.). ResearchGate. Retrieved from [Link]

-

Pallister, T., et al. (2017). Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome. Scientific Reports, 7(1), 13670. NIH. Retrieved from [Link]

-

Siqueira, M. E. P. B., & Paiva, M. J. N. (2002). Hippuric acid in urine: reference values. Revista de saude publica, 36(6), 723–727. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hippurate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. presse.inserm.fr [presse.inserm.fr]

- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jasem.com.tr [jasem.com.tr]

- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Hippurate in Microbial Identification: A Technical Guide

This guide provides an in-depth exploration of the sodium hippurate hydrolysis test, a critical biochemical assay in the identification of several clinically significant microorganisms. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying biochemical principles, provides detailed experimental protocols, and discusses the diagnostic importance of this established method.

Introduction: The Imperative of Accurate Microbial Identification

In the realm of clinical microbiology and infectious disease research, the precise identification of pathogenic microorganisms is paramount. It underpins effective diagnosis, guides therapeutic choices, and informs epidemiological surveillance. While modern molecular techniques have revolutionized microbial identification, classical biochemical tests remain indispensable for their cost-effectiveness, reliability, and ease of implementation. The hippurate hydrolysis test is a prime example of such a durable and valuable assay. It assesses the ability of a microorganism to produce the enzyme hippuricase (also known as hippurate hydrolase), which catalyzes the hydrolysis of this compound.[1][2]

This guide will delve into the nuances of the hippurate hydrolysis test, offering not just procedural steps but also the scientific rationale behind them, empowering the user to perform and interpret this assay with confidence and precision.

The Biochemical Principle: Unveiling the Action of Hippuricase

The hippurate hydrolysis test is predicated on the enzymatic cleavage of the amide bond in this compound (N-benzoylglycine).[1] Bacteria possessing the enzyme hippuricase can hydrolyze this substrate into two end products: benzoic acid and the amino acid glycine.[2]

The detection of one or both of these products forms the basis of the test. Historically, the test relied on the detection of benzoic acid, a process that was often lengthy.[1][3] The advent of a rapid method to detect glycine has made the test more efficient and is now the most commonly used approach.[3][4]

The Hydrolysis Reaction

The core of the test is the following enzymatic reaction:

This compound + H₂O ---(Hippuricase)--> Benzoic Acid + Glycine

The ability to perform this reaction is a key phenotypic characteristic used to differentiate and presumptively identify specific bacteria, including Gardnerella vaginalis, Campylobacter jejuni, Listeria monocytogenes, and Group B streptococci (Streptococcus agalactiae).[2][3][5][6]

Detection of End Products

There are two primary methods for detecting the products of hippurate hydrolysis:

-

Detection of Glycine (Rapid Method): This is the most common contemporary method. It utilizes ninhydrin as an indicator.[3][4] Ninhydrin, a potent oxidizing agent, reacts with the alpha-amino group of glycine upon heating.[2][7] This reaction leads to the formation of a deep purple or violet-blue colored complex known as Ruhemann's purple.[3][7][8] The intensity of the color is proportional to the amount of glycine present.[7]

-

Detection of Benzoic Acid (Classical Method): The traditional, slower method involves detecting the presence of benzoic acid in the culture supernatant after incubation.[3][9] An acidified ferric chloride reagent is added. If benzoic acid is present, it forms an insoluble, brown, flocculant precipitate of ferric benzoate, which persists after shaking.[10]

Key Microbial Players: Who Hydrolyzes Hippurate?

The hippurate hydrolysis test is particularly valuable for the presumptive identification of the following microorganisms:

| Microorganism | Gram Stain & Morphology | Other Key Characteristics | Clinical Significance |

| Streptococcus agalactiae (Group B Strep) | Gram-positive cocci | Catalase-negative, narrow zone of β-hemolysis | Leading cause of neonatal sepsis and meningitis |

| Campylobacter jejuni | Gram-negative, curved rods | Oxidase-positive, catalase-positive, microaerophilic | Common cause of bacterial gastroenteritis |

| Gardnerella vaginalis | Gram-variable rods | Catalase-negative, often associated with bacterial vaginosis | Component of the vaginal microbiome; overgrowth linked to bacterial vaginosis |

| Listeria monocytogenes | Gram-positive rods | Catalase-positive, motile at 25°C, β-hemolytic | Causes listeriosis, a serious infection in pregnant women, newborns, and immunocompromised individuals |

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided with the understanding that appropriate personal protective equipment should be worn and all biological materials handled in accordance with laboratory safety guidelines.

Rapid Ninhydrin Method (Detection of Glycine)

This is the preferred method due to its speed and sensitivity.

Materials:

-

This compound tubes or disks

-

Sterile distilled water or deionized water (pH 6.8-7.2)

-

Ninhydrin reagent

-

Sterile inoculating loops or swabs

-

Incubator at 35-37°C

-

Test tubes

Procedure:

-

Reagent Preparation: If using commercially prepared tubes with lyophilized hippurate, add 0.2 mL (3-4 drops) of sterile distilled water to rehydrate the substrate.[4] If using hippurate disks, place a disk in a sterile tube with 0.2 mL of distilled water.[11]

-

Inoculation: Using a sterile loop or swab, create a heavy suspension of the test organism from an 18-24 hour pure culture in the hippurate solution. The suspension should be visibly turbid.[1] It is critical to avoid transferring any agar, as proteins in the medium can lead to false-positive results.[9]

-

Incubation: Cap the tube and incubate at 35-37°C for 2 hours.[1][9]

-

Addition of Ninhydrin: After the initial incubation, carefully add 2 drops of the ninhydrin reagent to the hippurate-organism mixture.[9]

-

Second Incubation: Re-incubate the tube at 35-37°C for 15-30 minutes.[2]

-

Observation: Observe the tube for color development at 10-minute intervals.[9]

Interpretation of Results:

-

Positive: A deep blue or purple color develops within 30 minutes.[1]

-

Negative: The solution remains colorless or develops a faint yellow or pink color.[2]

Classical Ferric Chloride Method (Detection of Benzoic Acid)

This method is less commonly used but provides a historical and alternative approach.

Materials:

-

This compound broth

-

Acidified Ferric Chloride reagent (12% FeCl₃ in dilute HCl)

-

Sterile inoculating loops

-

Incubator at 35°C

-

Centrifuge

-

Test tubes

Procedure:

-

Inoculation: Inoculate a tube of this compound broth with the test organism from a pure culture.

-